molecular formula C13H9BrClNOS B11789695 2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B11789695
M. Wt: 342.64 g/mol
InChI Key: RRXZRPFPKDQJOS-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a compound belonging to the class of thiazole derivatives. Thiazole is a core structural motif present in a wide range of natural products and synthetic compounds, known for their diverse biological activities

Preparation Methods

The synthesis of 2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate thioamide precursors. The reaction is usually carried out in ethanol with triethylamine as a base

Chemical Reactions Analysis

2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but docking studies have shown that similar compounds can bind to active sites of enzymes involved in quorum sensing in bacteria .

Comparison with Similar Compounds

2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H9BrClNOS

Molecular Weight

342.64 g/mol

IUPAC Name

2-bromo-5-(3-chlorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one

InChI

InChI=1S/C13H9BrClNOS/c14-13-16-10-5-8(6-11(17)12(10)18-13)7-2-1-3-9(15)4-7/h1-4,8H,5-6H2

InChI Key

RRXZRPFPKDQJOS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C(S2)Br)C3=CC(=CC=C3)Cl

Origin of Product

United States

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